![molecular formula C16H15N3O4 B2408508 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-40-9](/img/structure/B2408508.png)
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other synonyms such as Propanamide, 3-[[(4-nitrophenyl)methoxy]imino]-N-phenyl- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-11,17H,12H2,(H,18,20) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of this compound is 313.31 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Desulfurization and Formation of Amidine Derivatives
The desulfurization of compounds similar to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide has been studied, leading to the formation of unstable intermediates and resulting in the production of amidine derivatives. For example, Argilagos et al. (1998) explored the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, forming 3-imino-2-nitroprop-2-enamidine and subsequent amidine derivatives (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Protective Effects in PC12 Cells
Imines and their derivatives, including those similar to this compound, have been evaluated for their protective effects against hydrogen peroxide-induced cell death in PC12 cells. For instance, Hur et al. (2013) synthesized and tested various imine analogs of oxyresveratrol for their cytoprotective effects, highlighting the potential of these compounds in reducing neuronal oxidative damage (Hur, Kim, Lee, Lee, & Choi, 2013).
Interaction Studies in Copper(II) Complexes
Studies involving nitrobenzyl iminodiacetic acid derivatives, which are structurally related to this compound, have been conducted to understand their interactions in copper(II) complexes. Sánchez-Moreno et al. (2003) investigated N-(p-nitrobenzyl)iminodiacetic acid and its copper(II) complexes, focusing on molecular recognition processes in crystal formation (Sánchez-Moreno, Choquesillo-Lazarte, González-Pérez, Carballo, Martin-Ramos, Castiñeiras, & Niclós-Gutiérrez, 2003).
Synthesis of Bifunctional Macrocycles
The synthesis of bifunctional macrocycles using 4-nitrobenzyl-substituted compounds, akin to this compound, has been explored. McMurry et al. (1992) described a method for synthesizing tetraaza macrocycles, highlighting their potential in creating poly(amino carboxylate) chelating agents (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Inhibition of Nucleoside Transport
Compounds structurally related to this compound have been examined for their role in inhibiting nucleoside transport. Tromp et al. (2004) studied analogues of 4-nitrobenzylthioinosine, replacing the ribose moiety with substituted benzyl groups, to understand their affinity for ENT1, a nucleoside transport protein (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).
Safety and Hazards
According to the safety data sheet, 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a dry place and in a closed container .
Propriétés
IUPAC Name |
(3Z)-3-[(4-nitrophenyl)methoxyimino]-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-9,11H,10,12H2,(H,18,20)/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVFKHFXSFJFX-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NOCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)
![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)
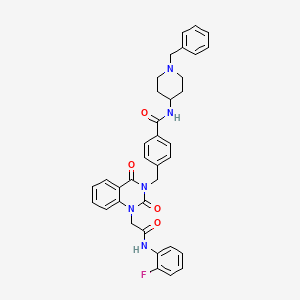

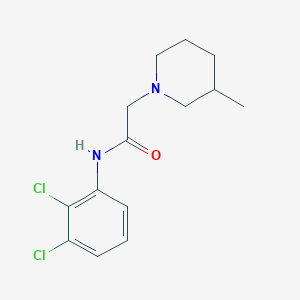
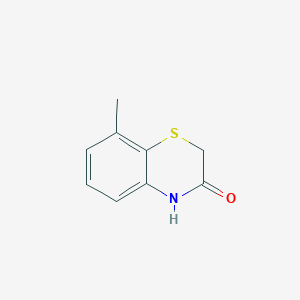
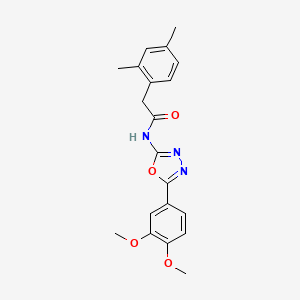
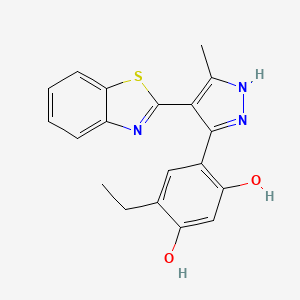
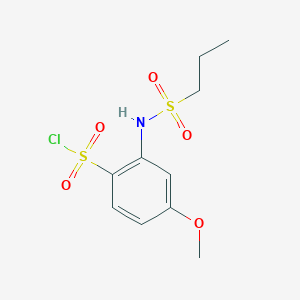
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)
![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)
![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)
